molecular formula C19H22N2O2 B352500 (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 799266-63-0

(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol

Katalognummer: B352500
CAS-Nummer: 799266-63-0
Molekulargewicht: 310.4g/mol
InChI-Schlüssel: YAMXQQZWIHDQES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(4-(p-Tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound of interest in medicinal chemistry research, built upon the versatile 1H-benzo[d]imidazole scaffold. The benzimidazole core is a privileged structure in drug discovery due to its resemblance to naturally occurring nucleotides, which allows it to interact effectively with various biopolymers in biological systems . This makes derivatives promising candidates for investigating new therapeutic agents. Researchers can explore the potential of this specific derivative in multiple areas. A significant research focus for benzimidazole derivatives is their antimicrobial potential . The benzo[d]imidazole scaffold has demonstrated a wide array of significance against microorganisms, with numerous studies reporting derivatives that show good to excellent antibacterial and antifungal activities . The structural features of this compound may be investigated for efficacy against a range of microbial species, contributing to the search for solutions in an era of increasing antimicrobial resistance. Furthermore, the benzimidazole scaffold is recognized for its anticancer activity . Hybrid molecules incorporating benzimidazole subunits have been synthesized and evaluated for their anti-proliferative effects against various human tumor cell lines, with some showing potent growth inhibition . The structural flexibility of the benzimidazole core allows for the synthesis of novel molecules that can be screened for cytotoxic activity, offering a pathway for the development of new anticancer agents. This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-15-8-10-16(11-9-15)23-13-5-4-12-21-18-7-3-2-6-17(18)20-19(21)14-22/h2-3,6-11,22H,4-5,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMXQQZWIHDQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 2-Hydroxymethylbenzimidazole

The hydroxymethyl group at the 2-position is often introduced through reduction of a corresponding aldehyde. For example, 1H-benzo[d]imidazole-2-carbaldehyde can be reduced using sodium borohydride (NaBH4) in tetrahydrofuran (THF) or ethanol, yielding (1H-benzo[d]imidazol-2-yl)methanol with >90% efficiency.

Example Procedure :

  • Substrate : 1-Methyl-1H-benzoimidazole-2-carbaldehyde (1 g, 6.24 mmol)

  • Reducing Agent : NaBH4 (472 mg, 12.48 mmol)

  • Solvent : Ethanol (50 mL)

  • Conditions : Stirring at room temperature for 12 hours

  • Yield : 94%

  • Key Data : 1H^1H NMR (CDCl3) confirmed the hydroxymethyl group at δ 4.84 (s, 2H).

The introduction of the 4-(p-tolyloxy)butyl side chain requires alkylation of the benzimidazole nitrogen. This step is critical for regioselectivity, as benzimidazoles have two nitrogen atoms (N1 and N3).

Alkylation Strategies

Alkylation is typically performed using alkyl halides or tosylates in the presence of a base. For instance, 1-bromo-4-(p-tolyloxy)butane could react with (1H-benzo[d]imidazol-2-yl)methanol under basic conditions.

Hypothetical Procedure (Based on Analogous Reactions) :

  • Substrate : (1H-benzo[d]imidazol-2-yl)methanol (14.8 g, 0.1 mol)

  • Alkylating Agent : 1-Bromo-4-(p-tolyloxy)butane (0.12 mol)

  • Base : Potassium carbonate (K2CO3, 20 mmol)

  • Solvent : Dimethylformamide (DMF, 50 mL)

  • Conditions : Heating at 80°C for 12 hours

  • Workup : Filtration, solvent evaporation, and purification via silica gel chromatography

Integrated Synthetic Pathways

Combining the above steps, two primary routes emerge:

Route A: Alkylation Followed by Hydroxymethyl Reduction

  • Alkylation of Benzimidazole : Start with unsubstituted benzimidazole, alkylate at N1 using 1-bromo-4-(p-tolyloxy)butane.

  • Formylation : Oxidize the 2-position to an aldehyde using MnO2 in dichloromethane (85% yield).

  • Reduction : Reduce the aldehyde to hydroxymethyl using NaBH4.

Comparative Analysis of Methods

Parameter Route A Route B
Key Step Late-stage reduction of aldehydeEarly-stage hydroxymethyl protection
Yield (Overall) ~70% (estimated)~65% (estimated)
Complexity Moderate (fewer steps)High (protection/deprotection required)
Side Reactions Over-oxidation during formylationIncomplete alkylation due to steric hindrance

Optimization Challenges and Solutions

  • Regioselectivity in Alkylation : Use polar aprotic solvents (e.g., DMF) and excess alkylating agent to favor N1 substitution.

  • Stability of Hydroxymethyl Group : Avoid strong acids/bases during alkylation; NaBH4 reductions are preferable to LiAlH4 for milder conditions.

  • Purification : Silica gel chromatography (CH2Cl2:MeOH 95:5) effectively separates N-alkylated products from starting materials .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The benzimidazole core can undergo hydrogenation in the presence of a palladium catalyst to yield a fully saturated derivative.

    Substitution: The p-tolyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products:

    Oxidation: (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)carboxylic acid.

    Reduction: Fully saturated benzimidazole derivative.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology: In biological research, (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol can be used to study the interactions of benzimidazole derivatives with biological macromolecules.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials with unique properties.

Wirkmechanismus

The mechanism by which (1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The benzimidazole core is known to interact with various biological targets, making it a versatile scaffold for drug development.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name / ID Key Substituents Molecular Weight Notable Properties/Applications Reference
(1-(4-(p-Tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol (Target) 4-methylphenoxy (butyl chain), -CH2OH ~368.4 (calc.) N/A (hypothetical) -
(1-(4-(4-Methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol (CAS 853752-93-9) 4-methoxyphenoxy (butyl chain), -CH2OH ~384.4 (calc.) Higher polarity due to methoxy group
(1-(3-Phenoxypropyl)-1H-benzo[d]imidazol-2-yl)methanol (CAS 431909-12-5) Phenoxy (propyl chain), -CH2OH ~310.3 (calc.) Shorter chain, unsubstituted aryl group
(1-(4-Isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol (CAS 537009-70-4) 4-isopropylbenzyl, -CH2OH ~322.4 (calc.) Benzyl linker, branched alkyl substituent
1H-Benzo[d]imidazole-2-carbaldehyde -CHO (oxidized form of -CH2OH) ~146.1 Reactive aldehyde group

Key Observations :

  • Substituent Effects: Aryloxy vs. Chain Length: The butyl chain in the target compound may increase flexibility and hydrophobic interactions compared to shorter propyl chains (e.g., CAS 431909-12-5) . Electron-Donating Groups: The 4-methyl group in p-tolyloxy is electron-donating, whereas 4-methoxy (CAS 853752-93-9) introduces stronger electron-donating effects, altering electronic distribution and reactivity .

Example Comparison :

  • Target Compound : Likely synthesized via alkylation of 2-(hydroxymethyl)benzimidazole with 4-(p-tolyloxy)butyl bromide.
  • CAS 431909-12-5: Synthesized using a phenoxypropyl group, requiring milder conditions due to shorter chain length .
  • CAS 537009-70-4 : Benzyl group introduced via benzylation, which may involve phase-transfer catalysts .

Physicochemical Properties

  • Solubility : The target compound’s p-tolyloxybutyl group reduces water solubility compared to analogs with polar substituents (e.g., methoxy in CAS 853752-93-9) .
  • Melting Point : Longer alkyl chains (butyl vs. propyl) likely increase melting points due to enhanced van der Waals interactions .

Biologische Aktivität

(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol is a complex organic compound recognized for its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core linked to a methanol group and a p-tolyloxybutyl side chain , which contribute to its unique chemical properties. The molecular formula is C19H22N2O2C_{19}H_{22}N_{2}O_{2} with a molecular weight of approximately 310.4 g/mol .

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Benzimidazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Side Chain : The p-tolyloxybutyl group is introduced via nucleophilic substitution reactions.
  • Formation of the Methanol Group : This step often requires specific reaction conditions involving strong bases and suitable solvents like DMF.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The mechanism of action may involve:

  • Binding to Enzymes or Receptors : The benzimidazole moiety can modulate enzyme activity or receptor functions, impacting cellular signaling pathways.
  • Hydrogen Bonding : The methanol group facilitates hydrogen bonding, enhancing the stability of interactions with target molecules .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of benzimidazole derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.2
HeLa (Cervical)12.8
A549 (Lung)10.5

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity against several pathogens. The following table summarizes its effectiveness:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

  • Study on Antitumor Activity : A recent investigation into the structure-activity relationship (SAR) of benzimidazole derivatives indicated that modifications on the p-tolyloxybutyl side chain significantly enhanced cytotoxicity against breast cancer cells, suggesting that this compound may serve as a lead for further drug development .
  • Antimicrobial Evaluation : A study evaluating various benzimidazole derivatives found that those with longer alkyl chains exhibited increased antimicrobial activity, reinforcing the importance of structural modifications in enhancing biological efficacy .

Q & A

Q. How can high-throughput screening (HTS) platforms accelerate the discovery of derivatives with improved pharmacokinetic profiles?

  • Methodological Answer :
  • Automated Synthesis : Use capsule-based platforms (e.g., integrated flow reactors) to generate 100+ derivatives/week; optimize parameters via machine learning .
  • ADME-Tox Screening : Employ liver microsome assays and Caco-2 permeability models to prioritize derivatives with enhanced metabolic stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.